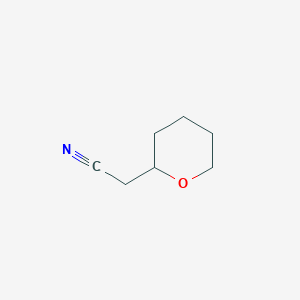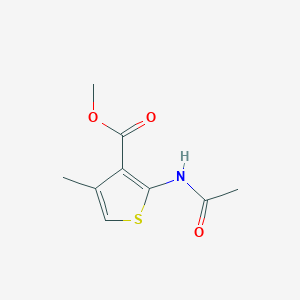
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline , also known by its systematic name 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide , is a chemical compound with the molecular formula C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> . It belongs to the class of sulfonamides and contains a thiazine ring. The compound exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it can be prepared through various methods, including condensation reactions or cyclization processes. Researchers have explored different synthetic routes, and further investigation is needed to optimize the synthesis.
Molecular Structure Analysis
The molecular structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline consists of a thiazine ring fused to an aniline moiety. The presence of the sulfonamide group enhances its reactivity and potential applications. Researchers have characterized its structure using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its versatility.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : The compound’s melting point provides insights into its crystalline nature and purity.
- Solubility : Investigating its solubility in various solvents helps determine its practical utility.
- Color and Odor : Describing its appearance and odor aids in identification.
- Chemical Properties :
- Acid-Base Behavior : Assessing its acidity or basicity is essential for understanding its reactivity.
- Stability : Investigating its stability under different conditions (e.g., temperature, pH) is crucial.
- Redox Properties : Understanding its redox behavior informs its potential applications.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Application : The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring structure, which has been reported to have various pharmacological activities .
- Methods : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
- Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
-
Pharmaceutical Research
- Chemical Research
- Application : The compound is used in the synthesis of homo-allylic sulfamate ester and sulfonamide, which are useful substrates for the tethered aminohydroxylation (TA) reaction .
- Methods : The exact methods of synthesis and application are not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
- Toxicity : Researchers should evaluate its toxicity profile, especially if it is intended for pharmaceutical or industrial use.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Assessing its impact on the environment is crucial.
Zukünftige Richtungen
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Materials Science : Explore its applications in materials, catalysis, or sensors.
- Computational Studies : Conduct computational simulations to predict its behavior and interactions.
Please note that while I’ve provided a comprehensive overview, specific details may vary based on the latest research findings. For more in-depth information, consult relevant scientific literature123.
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNMBOVVLNFRBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586455 |
Source


|
| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline | |
CAS RN |
37441-49-9 |
Source


|
| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


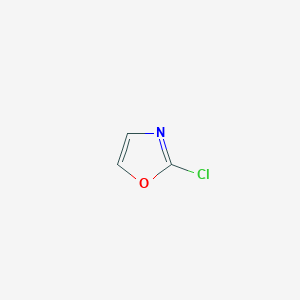

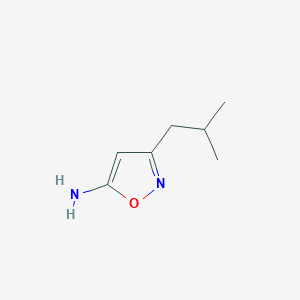


![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

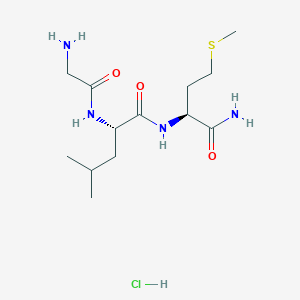
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

